molecular formula C21H30N2O B1663366 CP 376395 CAS No. 175140-00-8

CP 376395

Cat. No. B1663366
M. Wt: 326.5 g/mol
InChI Key: VIZBSVDBNLAVAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06043260

Procedure details

To a mixture of 4-(1-ethyl-propylamino)-6-methyl-2-(2,4,6-trimethyl-phenoxy)-nicotinic acid methyl ester (prepared as described in Preparation F, 29 mg, 0.078 mmol) and AlCl3 (10 mg,0.078 mmol) in dry THF was added 1 M LiAlH4 in diethyl ether (0.31 ml, 0.31 mmol) at room temperature. After stirring for 10 min, the mixture was heated under reflux for 2 hr. The mixture was quenched with 0.2 ml of water, 0.2 ml of 1N NaOH and 0.4 ml of water and 10 ml of dry THF and stirred for 15 min. The mixture was filtered through Celite® and washed with chloroform. The filtrate was dried over dry sodium sulfate, filtered and concentrated to dryness to give 26 mg (93%) of white solid. 1H NMR (CDC13) δ 6.85(s,2H), 6.08(s,1H), 3.72(d,NH, 1H), 3.35(m,1H), 2.30(s,3H), 2.16(s,3H), 2.13 (s,3H), 2.05(s, 6H), 1.45-1.75(m,4H), 0.98(t,6H) ppm. The corresponding HCl salt was prepared and triturated with diethyl ether to give white solid, mp.212-215° C.
Name
4-(1-ethyl-propylamino)-6-methyl-2-(2,4,6-trimethyl-phenoxy)-nicotinic acid methyl ester
Quantity
29 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.31 mL
Type
reactant
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
CO[C:3](=O)[C:4]1[C:9]([NH:10][CH:11]([CH2:14][CH3:15])[CH2:12][CH3:13])=[CH:8][C:7]([CH3:16])=[N:6][C:5]=1[O:17][C:18]1[C:23]([CH3:24])=[CH:22][C:21]([CH3:25])=[CH:20][C:19]=1[CH3:26].[Al+3].[Cl-].[Cl-].[Cl-].[H-].[H-].[H-].[H-].[Li+].[Al+3].C(OCC)C>C1COCC1>[CH3:3][C:4]1[C:5]([O:17][C:18]2[C:19]([CH3:26])=[CH:20][C:21]([CH3:25])=[CH:22][C:23]=2[CH3:24])=[N:6][C:7]([CH3:16])=[CH:8][C:9]=1[NH:10][CH:11]([CH2:14][CH3:15])[CH2:12][CH3:13] |f:1.2.3.4,5.6.7.8.9.10|

Inputs

Step One
Name
4-(1-ethyl-propylamino)-6-methyl-2-(2,4,6-trimethyl-phenoxy)-nicotinic acid methyl ester
Quantity
29 mg
Type
reactant
Smiles
COC(C1=C(N=C(C=C1NC(CC)CC)C)OC1=C(C=C(C=C1C)C)C)=O
Name
Quantity
10 mg
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
0.31 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with 0.2 ml of water, 0.2 ml of 1N NaOH and 0.4 ml of water and 10 ml of dry THF
STIRRING
Type
STIRRING
Details
stirred for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite®
WASH
Type
WASH
Details
washed with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried over dry sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC=1C(=NC(=CC1NC(CC)CC)C)OC1=C(C=C(C=C1C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 26 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 102.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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